tert-butyl N-(1-ethenylcyclopropyl)carbamate
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Overview
Description
tert-Butyl N-(1-ethenylcyclopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The compound features a tert-butyl group, an ethenyl group attached to a cyclopropyl ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-ethenylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-ethenylcyclopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and control the reaction temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-ethenylcyclopropyl)carbamate can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding saturated carbamate, where the ethenyl group is converted to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like THF or DMF.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-ethenylcyclopropyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, carbamates are often used to modify biomolecules, such as peptides and proteins, to study their structure and function. The compound can be used to protect amine groups during peptide synthesis .
Medicine: Carbamates, including this compound, are explored for their potential use in drug development. They can act as prodrugs, releasing active pharmaceutical ingredients under specific conditions .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-ethenylcyclopropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed on an amine, rendering it non-nucleophilic and protecting it from unwanted reactions. The protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl N-(1-ethenylcyclopropyl)carbamate is unique due to the presence of the ethenylcyclopropyl group, which imparts distinct reactivity and steric properties. Compared to other carbamates, it offers a balance between stability and reactivity, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-(1-ethenylcyclopropyl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,12) |
InChI Key |
OANSJABXXSDYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C=C |
Origin of Product |
United States |
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